N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-27-18-10-9-15(13-19(18)28-2)20(25)24(17-8-6-7-16(22)14-17)21(26)23-11-4-3-5-12-23/h6-10,13-14H,3-5,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUATVOEEACWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)N3CCCCC3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: Potential therapeutic applications, such as analgesics or anti-inflammatory agents.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate various biological pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological properties. Comparative studies with similar compounds can highlight differences in potency, selectivity, and therapeutic potential.
Biological Activity
N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H22ClN3O2 |
| Molecular Weight | 357.84 g/mol |
| LogP | 4.3371 |
| Polar Surface Area | 49.19 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The structure includes a piperidine ring, which is crucial for its biological activity, particularly in modulating receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structural modifications in related benzamides have led to enhanced inhibition of epidermal growth factor receptor (EGFR) kinases, which are pivotal in tumorigenesis. The presence of a chlorophenyl group has been shown to improve binding affinity and selectivity for mutated forms of EGFR, leading to increased antiproliferative effects in various cancer cell lines .
Case Study : In a comparative analysis, a derivative with similar structural features demonstrated an IC50 value of 20.72 nM against EGFR-wild type kinase, outperforming standard treatments like gefitinib .
Antiviral Activity
The compound's potential as an antiviral agent has also been explored. Research indicates that modifications in the piperidine moiety can enhance activity against viral enzymes, particularly reverse transcriptase in HIV. Compounds with similar structures have shown EC50 values significantly lower than those of existing antiviral drugs, suggesting that this compound may possess promising antiviral properties .
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. Its interaction with EGFR leads to the inhibition of downstream signaling cascades that promote tumor growth and metastasis.
Research Findings
A comprehensive review of various studies reveals the following insights:
- Antiproliferative Effects : Compounds structurally related to this compound have shown enhanced antiproliferative activity across multiple cancer cell lines.
- Selectivity : The chlorinated phenyl group contributes to selective binding to mutated receptors, reducing off-target effects and improving therapeutic indices.
- Synergistic Effects : When combined with other therapeutic agents, this compound has demonstrated synergistic effects that enhance overall efficacy against resistant cancer types.
Q & A
Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the piperidine-1-carbonyl moiety followed by sequential coupling with substituted benzamide derivatives. Key steps include:
- Amidation : Reacting 3,4-dimethoxybenzoic acid derivatives with piperidine-1-carbonyl chloride under inert conditions (e.g., nitrogen atmosphere) to form the carboxamide intermediate .
- Substitution : Introducing the 3-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions, requiring catalysts like Pd(PPh₃)₄ for cross-coupling .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Optimize yields (typically 60-75%) by controlling temperature (60-80°C) and reaction time (12-24 hours) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) to verify substituent positions and piperidine ring conformation .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular weight (expected [M+H]⁺ ≈ 457.18 g/mol) and isotopic patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) and resolve stereoisomers if present .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays to identify IC₅₀ values .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
- Solubility and Stability : Use shake-flask method (PBS, pH 7.4) and LC-MS to measure logP and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Substituent Variation : Systematically modify the 3-chlorophenyl group (e.g., replace Cl with F, CF₃, or methyl) and assess changes in target binding (e.g., ΔG calculations via molecular docking) .
- Piperidine Ring Modifications : Introduce sp³-hybridized nitrogen substituents (e.g., methyl, hydroxyl) to enhance blood-brain barrier permeability (logBB >0.3) .
- Bioisosteric Replacements : Replace the 3,4-dimethoxy groups with trifluoromethoxy or cyano groups to improve metabolic stability while retaining potency .
Q. What experimental strategies resolve contradictory data in enzyme inhibition vs. cellular efficacy studies?
- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase interactions that may mask cellular activity .
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentrations (AUC, Cₘₐₓ) from rodent studies with tumor growth inhibition to validate target engagement .
- Metabolite Identification : LC-MS/MS to detect active metabolites that may contribute to efficacy discrepancies between in vitro and in vivo models .
Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?
- X-ray Crystallography : Co-crystallize the compound with its target protein (e.g., PI3Kγ) to identify hydrogen bonds (e.g., with Asp964) and hydrophobic interactions .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to determine affinity (KD <100 nM) and selectivity over homologous proteins .
- Computational Dynamics : Run molecular dynamics simulations (50 ns) to analyze conformational stability of the ligand-receptor complex .
Q. How should researchers address variability in cytotoxicity data across different cell lines?
- Transcriptomic Profiling : RNA-seq to identify baseline expression of target proteins (e.g., overexpression of efflux pumps like P-gp in resistant lines) .
- Combination Studies : Test synergism with standard chemotherapeutics (e.g., doxorubicin) using Chou-Talalay combination index (CI <1 indicates synergy) .
- Hypoxia Mimicry : Expose cells to CoCl₂ (200 µM) to simulate tumor microenvironments and assess efficacy under low-oxygen conditions .
Methodological Notes for Data Interpretation
- Statistical Validation : Use ANOVA with post-hoc Tukey tests for multi-group comparisons; report p-values <0.05 as significant .
- Dose-Response Curves : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values with 95% confidence intervals .
- Controlled Experiments : Include vehicle controls (DMSO <0.1%) and reference inhibitors (e.g., staurosporine for kinase assays) to minimize artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
